4-Methoxy-3-(trifluoromethoxy)benzyl bromide
Overview
Description
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a useful synthetic intermediate . It is used in the synthesis of bioreductive drugs .
Synthesis Analysis
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is used in the synthesis of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities . It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .Molecular Structure Analysis
The molecular formula of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is C9H8BrF3O . The InChI key is FZICFAROPYFJMF-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is used as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ . It is also used in Friedel-Crafts polymerization using aluminum chloride as a catalyst .Physical And Chemical Properties Analysis
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a white to yellow solid . It has a melting point of 75-79°C . The density is 1.594 g/mL at 25°C .Scientific Research Applications
Synthesis of Bioreductive Drugs
4-Methoxy-3-(trifluoromethoxy)benzyl bromide: is utilized in the synthesis of bioreductive drugs such as PA-824 . PA-824 is a nitroimidazo-oxazine derivative that exhibits potent antitubercular activity. This compound is particularly effective against both actively replicating and non-replicating Mycobacterium tuberculosis, making it a valuable asset in the fight against tuberculosis.
Preparation of Antitubercular Agents
This chemical serves as a precursor for the preparation of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines . These compounds have shown promising results in antitubercular activity, which is crucial for developing new treatments for tuberculosis, especially in the face of rising antibiotic resistance.
Synthesis of Anti-allergic Compounds
The compound is also used to synthesize tetrahydronaphthalenols , which have anti-allergic properties. These compounds can potentially be developed into medications that help manage allergic reactions, providing a new avenue for allergy treatment.
Material Science Applications
In material science, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a valuable synthetic intermediate. It can be polymerized via Friedel-Crafts polymerization using aluminum chloride as a catalyst . This process is significant for creating new polymeric materials with potential applications in various industries, including automotive, aerospace, and electronics.
Safety and Hazards
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is dangerous and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that benzyl bromides are often used in organic synthesis as alkylating agents .
Mode of Action
As a benzyl bromide, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide likely acts as an alkylating agent, introducing the 4-Methoxy-3-(trifluoromethoxy)benzyl group into other compounds during chemical reactions .
Biochemical Pathways
It’s known that benzyl bromides can participate in various types of chemical reactions, including nucleophilic substitutions and coupling reactions .
Result of Action
It’s known that benzyl bromides can react with various nucleophiles, leading to the formation of new chemical bonds .
Action Environment
The action of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the compound is known to undergo the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst .
properties
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEYBNDTSCJDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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